molecular formula C23H17Br2N3O6 B11567222 2-bromo-4-[(E)-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

2-bromo-4-[(E)-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

Cat. No.: B11567222
M. Wt: 591.2 g/mol
InChI Key: NMMXLVDKIJIIPQ-RPPGKUMJSA-N
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Description

2-BROMO-4-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound that features multiple functional groups, including bromine, nitro, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-4-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of bromine atoms into the aromatic rings.

    Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative.

    Condensation: Formation of the imine linkage through the reaction of an amine with an aldehyde or ketone.

    Esterification: Formation of the ester bond through the reaction of a carboxylic acid with an alcohol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-BROMO-4-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amine.

    Oxidation Reactions: The amide and imine groups can be oxidized under certain conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Reducing agents like hydrogen gas with a catalyst or metal hydrides.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of new compounds with different substituents in place of bromine.

    Reduction: Formation of amines from nitro groups.

    Oxidation: Formation of oxidized derivatives of the amide and imine groups.

Scientific Research Applications

2-BROMO-4-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its complex structure and multiple functional groups.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 2-BROMO-4-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting or activating their function. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylbenzaldehyde: Shares the bromine and aromatic structure but lacks the complexity of the target compound.

    4-Nitrobenzoic acid: Contains the nitro group but lacks the bromine and amide functionalities.

Uniqueness

2-BROMO-4-[(E)-{[2-(2-BROMO-4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is unique due to its combination of multiple functional groups, which allows for a wide range of chemical reactions and potential applications. This complexity makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H17Br2N3O6

Molecular Weight

591.2 g/mol

IUPAC Name

[2-bromo-4-[(E)-[[2-(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C23H17Br2N3O6/c1-14-2-8-20(18(24)10-14)33-13-22(29)27-26-12-15-3-9-21(19(25)11-15)34-23(30)16-4-6-17(7-5-16)28(31)32/h2-12H,13H2,1H3,(H,27,29)/b26-12+

InChI Key

NMMXLVDKIJIIPQ-RPPGKUMJSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br)Br

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br)Br

Origin of Product

United States

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